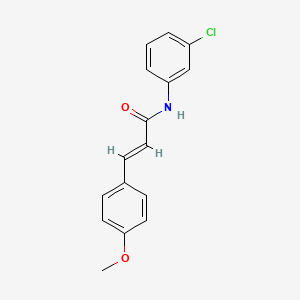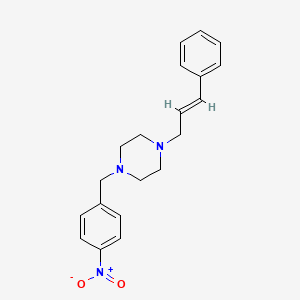![molecular formula C16H16ClN3OS B5733332 N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as CM-272, is a potent and selective inhibitor of the protein tyrosine phosphatase PTP1B. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and cancer.
作用机制
N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide is a selective inhibitor of PTP1B, which is a protein tyrosine phosphatase that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). Inhibition of PTP1B by this compound leads to increased insulin signaling and improved glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models of obesity and type 2 diabetes. In addition, this compound has been shown to inhibit the growth of various cancer cell lines. However, the effects of this compound on other physiological systems are not well understood and require further investigation.
实验室实验的优点和局限性
One advantage of N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide is its selectivity for PTP1B, which reduces the risk of off-target effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, the effects of this compound on other physiological systems are not well understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide. One direction is to investigate the effects of this compound on other physiological systems, such as the cardiovascular system and the central nervous system. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further optimization of the synthesis method for this compound may lead to the development of more potent and selective inhibitors of PTP1B.
合成方法
The synthesis of N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenylamine with carbon disulfide to form the corresponding thiourea. The thiourea is then reacted with 4-chloro-2-nitroaniline to form the key intermediate, which is subsequently reduced to the amine using palladium on carbon. The final step involves the reaction of the amine with acetic anhydride to form the acetamide.
科学研究应用
N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and cancer. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound has been shown to improve insulin sensitivity and glucose homeostasis in animal models of obesity and type 2 diabetes. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer.
属性
IUPAC Name |
N-[3-[(3-chloro-2-methylphenyl)carbamothioylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-10-14(17)7-4-8-15(10)20-16(22)19-13-6-3-5-12(9-13)18-11(2)21/h3-9H,1-2H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMOHKKRDWXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733252.png)

![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)



